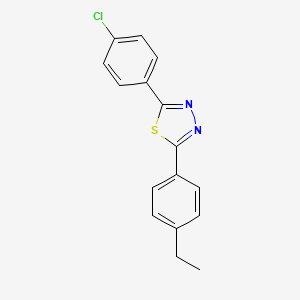
2-(4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(4-méthoxyphényl)-4-nitro-1H-isoindole-1,3(2H)-dione est un composé organique appartenant à la classe des dérivés de l'isoindole. Ce composé est caractérisé par la présence d'un groupe méthoxyphényle et d'un groupe nitro liés au noyau isoindole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(4-méthoxyphényl)-4-nitro-1H-isoindole-1,3(2H)-dione implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la nitration de la 2-(4-méthoxyphényl)-1H-isoindole-1,3(2H)-dione en utilisant un agent de nitration tel que l'acide nitrique en présence d'acide sulfurique. La réaction est effectuée sous des conditions de température contrôlées pour assurer l'introduction sélective du groupe nitro à la position souhaitée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du produit souhaité. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(4-méthoxyphényl)-4-nitro-1H-isoindole-1,3(2H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Réduction : Le composé peut subir des réactions de réduction pour former les amines correspondantes.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Hydrogène gazeux et catalyseur au palladium.
Réduction : Borohydrure de sodium ou hydrure de lithium aluminium.
Substitution : Agents halogénants tels que le brome ou le chlore.
Principaux produits formés
Réduction : Formation de la 2-(4-aminophényl)-1H-isoindole-1,3(2H)-dione.
Substitution : Formation de dérivés halogénés du composé.
4. Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Médecine : Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industrie : Utilisé dans la production de colorants et de pigments en raison de ses propriétés chromophores.
5. Mécanisme d'action
Le mécanisme d'action de la 2-(4-méthoxyphényl)-4-nitro-1H-isoindole-1,3(2H)-dione implique son interaction avec des cibles moléculaires telles que l'ADN. Le composé peut se lier à la rainure mineure de l'ADN, conduisant à l'inhibition de la réplication et de la transcription de l'ADN. Cette interaction perturbe les processus cellulaires normaux, entraînant l'inhibition de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as DNA. The compound can bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts the normal cellular processes, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-méthoxyphényl)-1H-isoindole-1,3(2H)-dione : Manque le groupe nitro, ce qui peut entraîner des activités biologiques différentes.
2-(4-méthoxyphényl)-4,9-diméthyl-7-oxo-7H-furo[2,3-f]chromène-3-yl acide acétique : Contient un fragment furochromène, conduisant à des propriétés chimiques différentes.
Unicité
La 2-(4-méthoxyphényl)-4-nitro-1H-isoindole-1,3(2H)-dione est unique en raison de la présence à la fois d'un groupe méthoxyphényle et d'un groupe nitro, qui contribuent à sa réactivité chimique distincte et à son activité biologique.
Propriétés
Formule moléculaire |
C15H10N2O5 |
|---|---|
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-10-7-5-9(6-8-10)16-14(18)11-3-2-4-12(17(20)21)13(11)15(16)19/h2-8H,1H3 |
Clé InChI |
QPKJCZKYVLZMQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)


![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)



![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
